molecular formula C12H18N6O2S2 B2951893 1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine CAS No. 2320886-29-9

1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B2951893
CAS No.: 2320886-29-9
M. Wt: 342.44
InChI Key: NUPBKQJASMUZBV-UHFFFAOYSA-N
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Description

The compound 1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine features a piperazine core substituted with a 1,2,5-thiadiazole ring at the 1-position and a sulfonamide-linked 1,3,5-trimethylpyrazole group at the 4-position. Although direct synthesis data for this compound are absent in the provided evidence, analogous sulfonamide-bearing piperazines (e.g., ) suggest synthetic routes involving sulfonyl chloride intermediates coupled to piperazine derivatives under basic conditions .

Properties

IUPAC Name

3-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S2/c1-9-12(10(2)16(3)14-9)22(19,20)18-6-4-17(5-7-18)11-8-13-21-15-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBKQJASMUZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and pyrazole intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include sulfur-containing compounds, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole and pyrazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a diverse array of derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

This compound is a complex organic compound featuring a thiadiazole ring, a pyrazole ring, and a piperazine ring. Characterized by its unique structural features and reactivity, this heterocyclic organic compound, classified as a sulfonamide derivative, has potential applications in medicinal, materials, and industrial chemistry.

Potential Applications

The compound is noted for its potential biological activities, stemming from the integration of thiadiazole, pyrazole, and piperazine rings, which contribute to its unique pharmacological properties. Its applications include:

  • Medicinal Chemistry The compound's ability to interact with specific molecular targets, such as enzymes and receptors, makes it a candidate for drug development. The binding affinity and specificity are enhanced by the structural features of the thiadiazole and pyrazole rings, which can modulate various biological pathways.
  • Anticancer Research Pyrazole derivatives have demonstrated anticancer effects . For example, pyrazolo-pyridines have shown anticancer activity against MCF-7, Hela, and HCT116 cancer cell lines, inducing cell cycle arrest and apoptosis . Similarly, pyrazole carboxamides have exhibited potent antiproliferative effects against solid cancer cell lines and excellent inhibitory activities against HDAC2 . Diaryl pyrazole compounds with a methylsulfonyl group could potentially lead to the development of highly effective inhibitors with notable anticancer properties .
  • Materials Science Due to its unique structural features and reactivity, this compound may find applications in materials science.
  • Industrial Chemistry This compound may also be used in industrial chemistry, although specific applications are not detailed in the provided search results.

Chemical Reactions

This compound can participate in chemical reactions such as oxidation, reduction, and substitution. Substitution reactions, for instance, can introduce different functional groups onto the piperazine ring, creating a range of derivatives. Reaction conditions such as temperature, pressure, and choice of solvents are critical in determining the efficiency and selectivity of these reactions.

Mechanism of Action

The mechanism of action of 1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine (4)

  • Structure : Replaces piperazine with piperidine and substitutes a pyrazine-oxy group.
  • Synthesis : Yield of 67% via sulfonyl chloride coupling .
  • Key Difference : Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetics. The pyrazine substituent introduces additional hydrogen-bonding sites.

2,6-Dichloro-4-(6-(piperazin-1-yl)pyridin-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (59) Structure: Incorporates a dichlorobenzene core and pyridinylpiperazine. Synthesis: 72% yield via Suzuki-Miyaura coupling .

1-(1-Ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine

  • Structure : Lacks the thiadiazole group; ethyl replaces one methyl on the pyrazole.
  • Key Difference : Reduced polarity due to the absence of thiadiazole may lower solubility but increase bioavailability .

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazine

  • Structure : Dual sulfonamide-linked pyrazole substituents.
  • Key Difference : Increased steric hindrance and symmetry may reduce binding flexibility compared to the mixed substituents in the target compound .

Physicochemical and Pharmacological Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Yield (%) Notable Activity
Target Compound ~423.5* Thiadiazole, trimethylpyrazole Not reported
Compound 4 310.3 Piperidine, pyrazine Not reported 67
Compound 59 493.4 Dichlorobenzene, pyridine Not reported 72 Trypanocidal (NMT inhibitor)
1-(1-Ethyl-3,5-dimethylpyrazole) 302.4 Ethylpyrazole Not reported

*Estimated based on structural formula.

  • Solubility : The thiadiazole group in the target compound likely enhances aqueous solubility compared to purely aromatic substituents (e.g., benzene in Compound 59).
  • Bioactivity: Compound 59’s trypanocidal activity suggests sulfonamide-piperazine derivatives may target enzymes like N-myristoyltransferase (NMT). The thiadiazole in the target compound could modulate selectivity or potency .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., thiadiazole, chlorine in Compound 59) may enhance target binding via dipole interactions.
  • Limitations : The absence of direct biological data for the target compound necessitates further studies to evaluate its efficacy against relevant targets (e.g., parasitic enzymes, kinases).

Biological Activity

1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound notable for its potential biological activities. This compound integrates a thiadiazole ring, a pyrazole ring, and a piperazine moiety, which contribute to its unique pharmacological properties.

Chemical Structure and Synthesis

The compound can be described by the following IUPAC name: 3-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole. Its synthesis typically involves multi-step organic reactions that include the preparation of thiadiazole and pyrazole intermediates followed by their coupling with piperazine. The synthetic routes often utilize sulfur-containing compounds and various catalysts to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity are enhanced due to the structural features conferred by the thiadiazole and pyrazole rings. These interactions can modulate the activity of various biological pathways, making it a candidate for drug development in medicinal chemistry .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against bacterial strains like E. coli and Staphylococcus aureus. The presence of specific functional groups in the piperazine moiety is crucial for enhancing antimicrobial activity .

Anti-inflammatory Properties

Studies have demonstrated that certain pyrazole derivatives possess anti-inflammatory effects comparable to established anti-inflammatory drugs. For example, compounds synthesized from similar scaffolds displayed up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations . This suggests that this compound may also exhibit similar properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It has been associated with inhibition of carbonic anhydrase isoforms, which are critical in numerous physiological processes. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonyl group can significantly affect inhibitory potency .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their ability to inhibit inflammatory cytokines. Results showed promising activity against TNF-α and interleukin-6 (IL-6), indicating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against clinical strains of bacteria. One compound demonstrated significant inhibition against Klebsiella pneumoniae, suggesting that structural modifications could enhance antimicrobial effectiveness .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds.

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityEnzyme Inhibition
Target CompoundModerateHighSignificant
1-(1,2,5-thiadiazol-3-yl)-4-(phenylsulfonyl)piperazineHighModerateLow
1-(1,2,5-thiadiazol-3-yl)-4-(methylsulfonyl)piperazineLowHighModerate

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